molecular formula C13H17NO4 B023696 Benzyl 2,3-dihydroxypiperidine-1-carboxylate CAS No. 473436-50-9

Benzyl 2,3-dihydroxypiperidine-1-carboxylate

Cat. No. B023696
M. Wt: 251.28 g/mol
InChI Key: VNESYKAPWPTFDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Benzyl 2,3-dihydroxypiperidine-1-carboxylate” and similar piperidine derivatives has been discussed in scientific literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl 2,3-dihydroxypiperidine-1-carboxylate” were not found in the search results, it’s worth noting that benzylic alcohols, which are structurally similar, have been studied in radical condensation reactions .

Scientific Research Applications

  • Photocarboxylation of Benzylic C–H Bonds : Visible-light-mediated carboxylation of benzylic C-H bonds with CO2 can produce 2-arylpropionic acids under metal-free conditions, which is useful in synthesizing various drugs (Meng et al., 2019).

  • Cholinesterase Inhibitors : Proline-based carbamates, such as benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, show potential as cholinesterase inhibitors, indicating their relevance in treating diseases like Alzheimer's (Pizova et al., 2017).

  • Synthesis of Ellipticine : Selective demethylation and triflation in compounds like 1-benzyl-3-(2,4,6-trimethoxynicotinoyl)indole lead to the synthesis of important compounds such as 3-methoxy-ellipticine and ellipticine (Miki et al., 2005).

  • Substituted Piperidin-2-ones Synthesis : The reaction between glutaric anhydride and N-benzylidenebenzylamine produces new substituted piperidin-2-ones with potential pharmaceutical activities (Burdzhiev & Stanoeva, 2006).

  • Benzyl Esters Synthesis : Using 2-benzyloxy-1-methylpyridinium triflate as a promoter and scavenger, benzyl esters can be synthesized from substrates like amino acid and sugar derivatives (Tummatorn et al., 2007).

  • HIV-Integrase Inhibitors : Compounds like 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one show potent antiviral activity as HIV-integrase inhibitors, suggesting their potential in HIV treatment (Boros et al., 2009).

  • Enantioselective Benzylation : A cost-effective, mild, and moderately enantioselective method for preparing compounds with a chiral 3-benzylpiperidine backbone using cinchona alkaloids phase-transfer catalysts (Wang et al., 2018).

  • Pd(II)-mediated Cascade Carboxylative Annulation : This process enables the generation of benzo[b]furan-3-carboxylic acids, supporting the development of new synthetic pathways (Liao et al., 2005).

properties

IUPAC Name

benzyl 2,3-dihydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-11-7-4-8-14(12(11)16)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15-16H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNESYKAPWPTFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461672
Record name Benzyl 2,3-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,3-dihydroxypiperidine-1-carboxylate

CAS RN

473436-50-9
Record name Benzyl 2,3-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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